![molecular formula C16H17N3O B563010 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene CAS No. 1217813-19-8](/img/structure/B563010.png)
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
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Overview
Description
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene, also known as 1-Azido-3-phenylpropoxy-2-methylbenzene, is a synthetic organic compound that has been widely used in scientific research and lab experiments in recent years. It is a colorless to pale yellow liquid that has a boiling point of approximately 124°C. The compound has a number of unique properties that make it an attractive choice for research and lab experiments, including its relatively low cost and its ability to form stable azides.
Scientific Research Applications
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has been widely used in scientific research in recent years. It has been used in a variety of applications, including as a reagent for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a substrate for the synthesis of metal-organic frameworks (MOFs).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tirzepatide , are known to target the GIP and GLP-1 receptors, which are key mediators of insulin secretion .
Mode of Action
Similar compounds like mecoprop and Tirzepatide are known to mimic the plant hormone IAA (auxin) and cause uncontrolled growth, leading to the death of broadleaf weeds . Tirzepatide, a dual GIP/GLP-1 receptor co-agonist, is known to activate the GIP and GLP-1 receptors, key mediators of insulin secretion .
Biochemical Pathways
Compounds like tirzepatide are known to affect the insulin secretion pathway .
Pharmacokinetics
A study on a similar compound, ®-(+)-2-methyl-2-propanesulfinamide, indicates that it has good safety and tolerance .
Result of Action
A study on a similar compound, hs-20094, shows that it exhibits good safety, well tolerance, and a good effect in reducing glucose and body weight in healthy adults .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is its relatively low cost, which makes it an attractive choice for researchers on a budget. It also has the ability to form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). One of the main limitations of the compound is its relatively low boiling point, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene. One potential direction is to explore the biochemical and physiological effects of the compound on a variety of cellular components. Another potential direction is to use the compound as a substrate for the synthesis of novel metal-organic frameworks (MOFs). Additionally, further research could be conducted to explore the potential applications of the compound in the pharmaceutical and agrochemical industries.
Synthesis Methods
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene can be synthesized by a number of different methods. The most common method involves the reaction of p-methoxybenzaldehyde with sodium azide in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, with stirring, at a temperature of between 50-60°C. The reaction is typically complete after several hours.
properties
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652445 |
Source
|
Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
CAS RN |
1217813-19-8 |
Source
|
Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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